molecular formula C26H33N3O3S B10857941 FSHR agonist 1

FSHR agonist 1

Cat. No.: B10857941
M. Wt: 467.6 g/mol
InChI Key: DNSWBPOFBBWYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Follicle-stimulating hormone receptor agonist 1 is a small molecule that acts as an allosteric modulator of the follicle-stimulating hormone receptor. This receptor is a G protein-coupled receptor primarily expressed in the gonads, where it plays a crucial role in reproductive processes such as folliculogenesis in females and spermatogenesis in males .

Preparation Methods

The synthesis of follicle-stimulating hormone receptor agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group modifications. Industrial production methods focus on optimizing these reactions for higher yields and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Follicle-stimulating hormone receptor agonist 1 undergoes various chemical reactions, including:

Scientific Research Applications

Follicle-stimulating hormone receptor agonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Follicle-stimulating hormone receptor agonist 1 exerts its effects by binding to an allosteric site on the follicle-stimulating hormone receptor. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary molecular targets include cyclic adenosine monophosphate (cAMP) and protein kinase A, which mediate the downstream effects of receptor activation .

Comparison with Similar Compounds

Follicle-stimulating hormone receptor agonist 1 is unique in its ability to selectively activate the follicle-stimulating hormone receptor through an allosteric mechanism. Similar compounds include:

Follicle-stimulating hormone receptor agonist 1 stands out due to its high affinity and specificity for the follicle-stimulating hormone receptor, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C26H33N3O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C26H33N3O3S/c1-8-29(26(4,5)6)25(30)24-27-22(21-10-9-13-33-21)23-18-15-20(32-16(2)3)19(31-7)14-17(18)11-12-28(23)24/h9-10,13-16H,8,11-12H2,1-7H3

InChI Key

DNSWBPOFBBWYJX-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=NC(=C2N1CCC3=CC(=C(C=C32)OC(C)C)OC)C4=CC=CS4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.